(+)-Butaclamol
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Overview
Description
(+)-butaclamol is an organic heteropentacyclic compound that is 2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline substituted at position 3 by both hydroxy and tert-butyl groups. It has a role as a dopaminergic antagonist. It is an organic heteropentacyclic compound, a tertiary alcohol, a tertiary amino compound and an amino alcohol.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Scientific Research Applications
Neuroleptic Activity and Behavioral Studies
(+)-Butaclamol is recognized for its neuroleptic properties, demonstrated through its ability to inhibit behaviors induced by drugs like amphetamine and to block dopaminergic and adrenergic mechanisms. This enantiomer has shown specific activities such as abolishing amphetamine-induced stereotyped behavior, reducing ambulation, and affecting behavioral responses in rats (Voith & Cummings, 1976).
Dopamine Receptor Interaction
The (+)-enantiomer of butaclamol has been found to block dopamine-induced increases in adenyl cyclase activity in brain regions such as the olfactory tubercle, highlighting its role in dopamine receptor blockade. This is contrasted with the inactive (-)-enantiomer, emphasizing the stereochemical specificity of (+)-butaclamol (Lippmann, Pugsley, & Merker, 1975).
Impact on Cyclic AMP System
Studies indicate that (+)-butaclamol influences the noradrenergic cyclic AMP generating system in the rat limbic forebrain, with its actions differing significantly from its (-)-enantiomer. This highlights its specific pharmacological profile related to noradrenaline receptors (Robinson & Sulser, 1976).
Analytical Techniques
(+)-Butaclamol has been subject to enantioanalysis using techniques such as potentiometric membrane electrodes, demonstrating the potential for precise measurement and analysis in scientific research contexts (Stefan-van Staden et al., 2010).
Molecular Conformation Studies
Research into the molecular conformation and internal flexibility of butaclamol hydrochloride provides insights into its structural and functional characteristics, crucial for understanding its pharmacological actions (Casarotto et al., 1991).
Exploration of Analogs and Derivatives
The investigation into analogs of butaclamol, such as the study of molecular similarities with other antipsychotic agents, furthers our understanding of the mechanisms underlying antipsychotic drugs and their potential side effects (Kukla et al., 1979).
properties
CAS RN |
36504-93-5 |
---|---|
Product Name |
(+)-Butaclamol |
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
InChI Key |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Appearance |
Solid powder |
Other CAS RN |
36504-93-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36504-94-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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